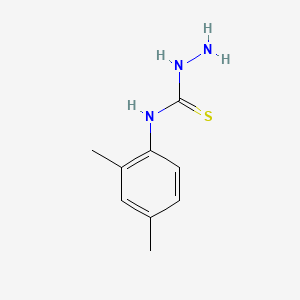
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide
Descripción general
Descripción
“4-(2,4-Dimethylphenyl)-3-thiosemicarbazide” is a complex organic compound. The name suggests it contains a thiosemicarbazide group, which is a functional group consisting of a thiourea attached to a hydrazine group . It also contains a 2,4-dimethylphenyl group, which is a phenyl group with two methyl groups attached at the 2nd and 4th positions .
Synthesis Analysis
While specific synthesis methods for “4-(2,4-Dimethylphenyl)-3-thiosemicarbazide” were not found, related compounds such as 2,4-Dimethylphenyl isocyanate have been synthesized from 2,4-Dimethyl aniline and Triphosgene .
Aplicaciones Científicas De Investigación
Spectral Characterization and Structural Analysis
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide and its derivatives have been extensively studied for their spectral properties and crystal structures. Research has demonstrated that these compounds exhibit unique conformational characteristics and crystallize in various systems, which is crucial for understanding their chemical behavior and potential applications (Umamatheswari, Pratha, & Kabilan, 2011).
Biological Activity and Pharmaceutical Applications
Several studies have focused on the biological activities of thiosemicarbazide derivatives, including 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide. These compounds have been found to possess antimicrobial properties, making them potential candidates for pharmaceutical development. For instance, a study on the effects of a thiosemicarbazide camphene derivative on Trichophyton mentagrophytes indicated significant antifungal effects, suggesting the potential use of these compounds in treating fungal infections (Yamaguchi et al., 2009).
Coordination Compounds and Antimicrobial Activity
Thiosemicarbazide derivatives, including 4-(2,4-Dimethylphenyl)-3-thiosemicarbazide, have been used to form coordination compounds with metals like copper. These compounds exhibit selective antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antimicrobial agents (Gulea et al., 2012).
Potential in Cancer Research
Recent research has explored the potential of thiosemicarbazide derivatives in cancer treatment. For example, a study on potential anticancer agents against melanoma cells based on an as-synthesized thiosemicarbazide derivative showed cytotoxicity to melanoma cells, indicating a promising avenue for cancer research (Kozyra et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-3-(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(7(2)5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRJQDFRZLKDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985074 | |
| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-3-thiosemicarbazide | |
CAS RN |
66411-51-6 | |
| Record name | N-(2,4-Dimethylphenyl)hydrazinecarboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



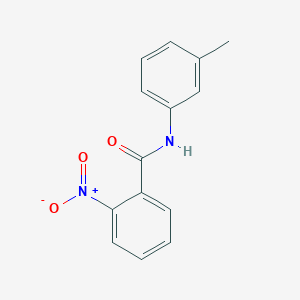

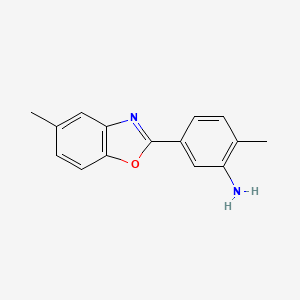

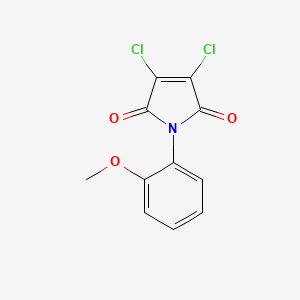
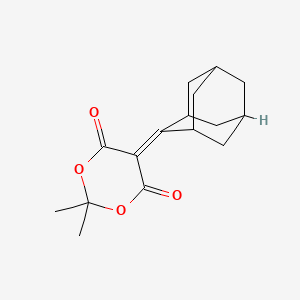
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

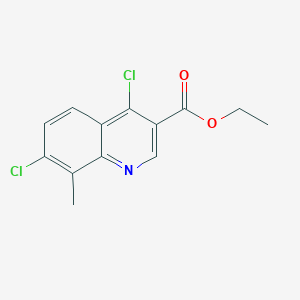
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)


![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)